Cas no 1152531-77-5 (3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid)

3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring a phenyl ring substituted with a cyano group and an oxazole ring bearing a carboxylic acid functionality. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of both electron-withdrawing (cyano) and electron-donating (carboxylic acid) groups enhances its reactivity in coupling and cyclization reactions. Its oxazole core is valuable in medicinal chemistry due to its bioisosteric properties, often improving metabolic stability and binding affinity. The compound’s high purity and well-defined structure ensure reproducibility in research applications.
3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid structure
1152531-77-5 structure
Product name:3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid
CAS No:1152531-77-5
MF:C11H6N2O3
Molecular Weight:214.17694234848
CID:4572800

3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid
    • 3-(3-cyanophenyl)isoxazole-5-carboxylic acid
    • CWB53177
    • SBB085148
    • 3-(3-cyanophenyl)-isoxazole-5-carboxylic acid
    • Z1901070987
    • 3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid
    • インチ: 1S/C11H6N2O3/c12-6-7-2-1-3-8(4-7)9-5-10(11(14)15)16-13-9/h1-5H,(H,14,15)
    • InChIKey: TZDONYAQYVKDDH-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)O)=CC(C2C=CC=C(C#N)C=2)=N1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 322
  • トポロジー分子極性表面積: 87.1
  • XLogP3: 1.6

3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid Security Information

3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B422918-10mg
3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic Acid
1152531-77-5
10mg
$ 50.00 2022-06-07
Enamine
EN300-68396-2.5g
3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid
1152531-77-5 95.0%
2.5g
$1034.0 2025-02-20
Enamine
EN300-68396-5.0g
3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid
1152531-77-5 95.0%
5.0g
$1530.0 2025-02-20
Enamine
EN300-68396-1.0g
3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid
1152531-77-5 95.0%
1.0g
$528.0 2025-02-20
Chemenu
CM468694-1g
3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid
1152531-77-5 95%+
1g
$716 2023-01-08
Aaron
AR01AB3S-250mg
3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid
1152531-77-5 95%
250mg
$322.00 2025-02-09
A2B Chem LLC
AV59468-10g
3-(3-Cyanophenyl)isoxazole-5-carboxylic acid
1152531-77-5 95%
10g
$2424.00 2024-04-20
1PlusChem
1P01AAVG-250mg
3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid
1152531-77-5 95%
250mg
$275.00 2025-03-19
1PlusChem
1P01AAVG-5g
3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid
1152531-77-5 95%
5g
$1953.00 2023-12-26
1PlusChem
1P01AAVG-2.5g
3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid
1152531-77-5 95%
2.5g
$1340.00 2023-12-26

3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid 関連文献

3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acidに関する追加情報

Introduction to 3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic Acid (CAS No. 1152531-77-5)

3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its unique molecular structure and potential applications. This compound, identified by the CAS number 1152531-77-5, has garnered attention due to its role in the synthesis of various pharmacologically active molecules. The presence of a cyano group and an oxazole ring system imparts distinct chemical properties that make it a valuable intermediate in drug development.

The compound's structure consists of a benzene ring substituted with a cyano group at the 3-position, linked to an oxazole core. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is known for its stability and reactivity, making it a versatile scaffold in medicinal chemistry. The carboxylic acid functionality at the 5-position of the oxazole ring further enhances its utility as a building block for more complex molecules.

In recent years, there has been growing interest in oxazole derivatives due to their broad spectrum of biological activities. These derivatives have been explored for their potential in treating various diseases, including infectious disorders and inflammatory conditions. The specific arrangement of functional groups in 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid makes it a promising candidate for further investigation in this context.

One of the most compelling aspects of this compound is its role in the synthesis of bioactive molecules. Researchers have utilized it as an intermediate to develop novel inhibitors targeting enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of this compound exhibit inhibitory effects on certain kinases, which are critical in regulating cell growth and division. This has opened up avenues for its use in developing treatments for cancers and other proliferative diseases.

The cyano group in the molecule contributes to its reactivity, allowing for further functionalization through various chemical transformations. This flexibility is particularly valuable in drug discovery pipelines, where compounds often require multiple modifications to achieve desired pharmacological properties. The oxazole ring's ability to participate in hydrogen bonding and its stability under various conditions also make it an attractive feature for medicinal chemists.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid for potential biological activity. High-throughput virtual screening (HTVS) techniques have been employed to identify derivatives with enhanced binding affinity to target proteins. This approach has significantly accelerated the drug discovery process, allowing researchers to focus on the most promising candidates.

The synthesis of 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations. The use of advanced catalytic systems has improved the efficiency of these processes, reducing both reaction times and waste generation.

In conclusion, 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylic acid (CAS No. 1152531-77-5) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for developing novel therapeutic agents. As research continues to uncover new applications for oxazole derivatives, this compound is likely to play an increasingly important role in drug discovery and development.

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